3-amino-2-(3,4-dichlorobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one
Description
3-amino-2-(3,4-dichlorobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a thienopyridine core, which is a fused bicyclic structure containing both thiophene and pyridine rings. The presence of amino, dichlorobenzoyl, and methyl groups further enhances its chemical reactivity and potential utility in research and industry.
Properties
IUPAC Name |
3-amino-2-(3,4-dichlorobenzoyl)-4-methyl-7H-thieno[2,3-b]pyridin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S/c1-6-4-10(20)19-15-11(6)12(18)14(22-15)13(21)7-2-3-8(16)9(17)5-7/h2-5H,18H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGVQWSMXVXIFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C(=C(S2)C(=O)C3=CC(=C(C=C3)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-(3,4-dichlorobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the thienopyridine core, followed by the introduction of the amino group, dichlorobenzoyl group, and methyl group through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-(3,4-dichlorobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The amino and dichlorobenzoyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.
Medicine: Its potential therapeutic properties could be explored for the development of new drugs or treatments for various diseases.
Industry: The compound’s unique chemical properties may make it useful in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism by which 3-amino-2-(3,4-dichlorobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-2,5-dichlorobenzoic acid
- 2-(3,4-dichlorobenzoyl)benzoic acid
- 4-methylthieno[2,3-b]pyridine derivatives
Uniqueness
Compared to these similar compounds, 3-amino-2-(3,4-dichlorobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one stands out due to its unique combination of functional groups and the thienopyridine core. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
